4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine
Description
Properties
IUPAC Name |
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-10-4-3-8-15-14-7-1-2-9-16(14)20-17(15)13-6-5-11-19-12-13/h1-2,5-7,9,11-12,20H,3-4,8,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJYXLTFIMZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407688 | |
| Record name | 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556777-74-3 | |
| Record name | 2-(3-Pyridinyl)-1H-indole-3-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556777-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could impact multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting that they may have favorable pharmacokinetic properties that contribute to their bioavailability.
Result of Action
Given the diverse biological activities associated with indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. . This enzyme is involved in the production of pro-inflammatory cytokines in macrophages, and this compound has been shown to inhibit its activity, thereby reducing inflammation. Additionally, this compound has been found to bind with high affinity to multiple receptors, which may contribute to its diverse biological activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, primarily through the modulation of cell signaling pathways such as the MAPK/ERK pathway. Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In normal cells, it has been shown to enhance cellular metabolism and improve mitochondrial function, which may contribute to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COT kinase, which leads to a decrease in the production of pro-inflammatory cytokines. This compound also binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that result in changes in gene expression and cellular function. Additionally, this compound has been found to interact with DNA, leading to the activation or repression of various genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, the compound exhibits strong inhibitory effects on enzyme activity and cell proliferation. Over extended periods, its stability and efficacy may decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as the upregulation of drug efflux pumps, which may reduce its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound or may be further processed into inactive forms. The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been shown to bind to albumin in the bloodstream, which facilitates its distribution to various tissues. The compound’s localization and accumulation within cells are influenced by its interactions with intracellular transport proteins, which direct it to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications, such as phosphorylation, may direct the compound to specific organelles, such as mitochondria, where it can influence cellular metabolism and apoptosis.
Biological Activity
4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine, also known by its CAS number 556777-74-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole derivative combines a pyridine ring with an indole moiety linked through a butanamine chain, suggesting possible interactions with various biological targets. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3. Its structure can be represented as follows:
The biological activity of this compound may involve interactions with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory and cancer pathways. Specifically, its structural similarity to other indole derivatives positions it as a potential modulator of pathways related to cancer cell proliferation and inflammation.
Biological Activity and Pharmacological Effects
Research has highlighted several potential pharmacological effects of this compound:
Anticancer Activity
Studies indicate that compounds with indole structures often exhibit anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell migration and invasion (source: ). The specific anticancer activity of 4-(2-pyridin-3-yliH-indol-3-ybutanamine has yet to be fully characterized but is anticipated based on its structural features.
Anti-inflammatory Effects
Indole derivatives are frequently explored for their anti-inflammatory properties. Research suggests that these compounds can inhibit pathways involving lipoxygenases (ALOX), which are critical in inflammatory responses (source: ). The potential for 4-(2-pyridin-3-yliH-indol -3-ybutanamine to modulate such pathways warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 4-(2-pyridin -3-yliH-indol -3-ybutanamine:
- Inhibition Studies : A study examining the inhibitory effects on ALOX enzymes demonstrated that structurally related indole derivatives could significantly reduce enzyme activity (source: ). This suggests that 4-(2-pyridin -3-yliH-indol -3-ybutanamine may exhibit similar inhibitory effects.
- Cell Line Studies : Research involving various cancer cell lines indicated that indole-based compounds could induce apoptosis and inhibit proliferation (source: ). While specific data on 4-(2-pyridin -3-yliH-indol -3-ybutanamine is limited, its structural analogs show promise in these areas.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine exhibit anticancer properties. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and colon cancers. A study reported that indole-based compounds can target specific signaling pathways involved in tumor growth, making them potential candidates for drug development .
2. Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. The compound may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies show promising results regarding the ability of indole compounds to cross the blood-brain barrier and exert protective effects on neuronal health .
Material Science Applications
1. Polymer Development
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with specific properties. These polymers can be employed in various applications, including drug delivery systems, where controlled release of therapeutic agents is essential. The incorporation of this compound into polymer matrices enhances their mechanical properties and biocompatibility, making them suitable for biomedical applications .
2. Cosmetic Formulations
The compound's properties are also being explored in cosmetic formulations due to its potential skin benefits. Research highlights that indole derivatives can act as effective antioxidants, which help protect the skin from damage caused by environmental stressors. Additionally, formulations containing such compounds may improve skin hydration and elasticity, making them attractive for cosmetic product development .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of indole derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing apoptosis through the activation of caspase pathways .
Case Study 2: Neuroprotection in Animal Models
In a preclinical study using animal models of neurodegeneration, administration of indole derivatives resulted in reduced markers of oxidative stress and inflammation in brain tissues. This suggests a protective role against neurodegenerative processes, supporting further investigation into their therapeutic potential for diseases like Alzheimer's .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Heterocyclic Modifications
A. Sulfur-Containing Analogues ()
Compounds such as 4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) and 4-((5-Methoxy-3H-imidazo[4,5-b]pyridin-2-yl)thio)butan-1-amine (2b) feature sulfur-based substituents (thioether or sulfinyl groups). These modifications alter electronic properties and bioavailability:
| Compound | Yield (%) | Physical State | Key Functional Groups |
|---|---|---|---|
| This compound | N/A | Solid (oxalate salt) | Indole, pyridine, primary amine |
| 2a | 71 | Yellow oil | Furan, thioether |
| 6c (sulfinyl derivative) | 77 | White oil | Benzoimidazole, sulfinyl |
Key Differences :
- The indole-pyridine core in the parent compound may confer stronger π-π stacking interactions compared to furan or imidazo[4,5-b]pyridine systems .
B. Piperazine- and Thiazole-Modified Analogues ()
Compounds like 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine (70% yield) and 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine incorporate nitrogen-rich heterocycles, which are common in CNS-targeting drugs:
| Compound | Yield (%) | Biological Relevance |
|---|---|---|
| Parent compound | N/A | Underexplored |
| Piperazine derivative | >70 | GPCR modulation (e.g., serotonin receptors) |
| Thiazole derivative | N/A | Histamine H3 receptor ligand |
Key Insights :
Pharmacologically Active Analogues
A. Acetylcholinesterase Inhibitors ()
Compared to the parent compound:
- Structural Advantage : The benzylpiperidine group in pyridonepezil derivatives enhances affinity for acetylcholinesterase’s catalytic site.
- Synthetic Efficiency : Yields for pyridonepezil derivatives exceed 70%, whereas the parent compound’s synthesis data is unspecified .
B. Kinase Inhibitors ()
4-(4,5,6,7-Tetrabromo-1H-benzo[d]imidazol-1-yl)butan-1-amine (TBIa) and N-{3-[4-(5-Fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propyl}-4-(1H-imidazol-4-yl)butan-1-amine demonstrate targeted kinase inhibition:
| Compound | Target | Selectivity/Potency |
|---|---|---|
| Parent compound | Undefined | Unknown |
| TBIa | CK2 kinase | High potency, low selectivity |
| Benzoimidazole derivative | Kinase/receptors | Moderate affinity (IC₅₀ ~ nM) |
Comparison :
Positional Isomers and Substituent Effects ()
4-(1H-Indol-3-yl)butan-2-amine (CAS: 15467-30-8) differs from the parent compound in amine position (C2 vs. C1) and absence of pyridine:
| Property | Parent Compound | C2 Isomer |
|---|---|---|
| Amine position | C1 | C2 |
| Aromatic system | Indole + pyridine | Indole only |
| Molecular Formula | C₁₇H₁₈N₄ | C₁₂H₁₆N₂ |
Functional Impact :
- The C2 isomer’s shorter alkyl chain may reduce steric hindrance in receptor binding.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-pyridin-3-yl-1H-indol-3-yl)butan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : A typical approach involves coupling indole derivatives with pyridine-containing precursors via cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig). For example, copper-catalyzed amination (as seen in pyrazole synthesis) using cesium carbonate as a base in polar aprotic solvents like DMSO at 35–60°C can yield analogous structures . Cyclization with guanidine hydrochloride in the presence of sodium isopropoxide is another viable route for indole-pyridine hybrids, with yields dependent on stoichiometry and reaction time . Optimization should focus on catalyst loading (e.g., CuBr vs. Pd), solvent choice, and temperature gradients to minimize byproducts.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton and carbon environments (e.g., indole NH at δ ~10 ppm, pyridin-3-yl protons at δ 8.5–9.0 ppm) . High-resolution mass spectrometry (HRMS-ESI) is critical for molecular weight confirmation. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural proof, with R factors <0.05 indicating high precision . Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.3% for C, H, N).
Advanced Research Questions
Q. What computational methods are suitable for predicting the physicochemical properties or reactivity of this compound, and what are their limitations?
- Methodological Answer : PCP-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can model phase behavior and hydrogen-bonding interactions in amine-containing systems. However, it may fail to predict azeotropes in amine/ketone mixtures due to asymmetry in hydrogen-bond donor/acceptor strengths . DFT calculations (e.g., B3LYP/6-311+G(d,p)) can optimize geometry, compute electrostatic potentials, and predict reaction pathways (e.g., nucleophilic attack at the indole C3 position). Limitations include inaccuracies in solvation effects and van der Waals interactions, requiring experimental validation.
Q. How can researchers resolve contradictions in synthetic yields or biological activity data across studies?
- Methodological Answer : Contradictions often arise from subtle differences in reaction conditions (e.g., trace moisture in DMSO reducing Cu catalyst efficiency) or impurities in starting materials. Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, solvent purity). For biological studies, ensure consistent assay protocols (e.g., cell lines, incubation times) and validate compound stability under test conditions (e.g., HPLC monitoring for degradation). Cross-reference NMR/HRMS data with literature to confirm structural consistency .
Q. What strategies enable functionalization of the indole or pyridine moieties to enhance target selectivity in pharmacological studies?
- Methodological Answer :
- Indole Modification : Electrophilic substitution at C5/C7 using NIS (N-iodosuccinimide) or Friedel-Crafts alkylation. Protect the amine with Boc groups to prevent side reactions .
- Pyridine Functionalization : Introduce substituents via Suzuki-Miyaura coupling (e.g., bromopyridine intermediates) or nucleophilic aromatic substitution (e.g., amination at C4) .
- Linker Optimization : Vary the butan-1-amine chain length or introduce steric hindrance (e.g., cyclopropyl groups) to modulate binding affinity .
Experimental Design & Data Analysis
Q. How should researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
Light Sensitivity : Expose to UV-Vis light (254–365 nm) and assess photodegradation by NMR .
- Use kinetic modeling (e.g., first-order decay) to calculate half-lives and identify degradation pathways.
Q. What analytical techniques are most effective for detecting trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance impurities (≤0.1%) using multiple reaction monitoring (MRM).
- GC-MS : Identify volatile byproducts (e.g., residual solvents) .
- 2D NMR (e.g., HSQC, COSY): Resolve overlapping signals from structurally similar impurities.
- ICP-OES : Screen for heavy metal catalysts (e.g., Cu, Pd) if used in synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
